![molecular formula C7H6Cl2N4 B13623699 6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine atoms at the 6 and 8 positions and a methyl group at the 5 position
Preparation Methods
The synthesis of 6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the reaction of 2-chloro-3,5-dichloropyridine with hydrazine derivatives under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve microwave-mediated, catalyst-free synthesis to achieve higher yields and efficiency .
Chemical Reactions Analysis
6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine derivatives, enaminonitriles, and benzohydrazides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.
Comparison with Similar Compounds
6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a CDK2 inhibitor.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H6Cl2N4 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
6,8-dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-4(8)2-5(9)6-11-7(10)12-13(3)6/h2H,1H3,(H2,10,12) |
InChI Key |
GSCIHVRNWDJPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=NC(=NN12)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


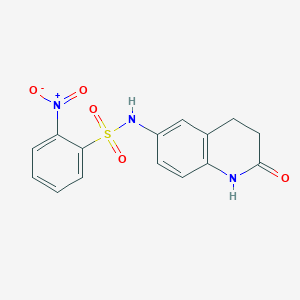
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
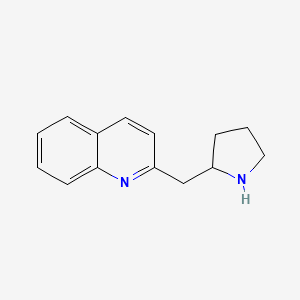



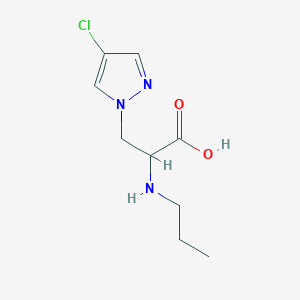

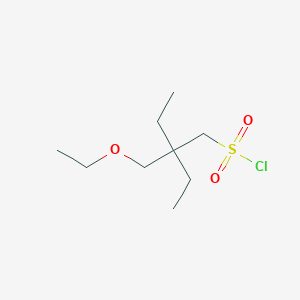
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)
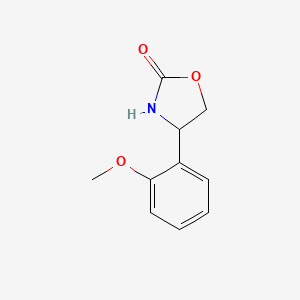
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)
